An In-depth Technical Guide to 2-Acetyl-6-bromopyridine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Acetyl-6-bromopyridine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-bromopyridine is a key heterocyclic organic intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with an acetyl and a bromo group, provides versatile reactivity for the synthesis of a wide range of more complex molecules. The pyridine moiety is a common scaffold in many biologically active compounds, making 2-acetyl-6-bromopyridine a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis.
Physical and Chemical Properties
2-Acetyl-6-bromopyridine is typically a white to off-white or pale beige crystalline solid at room temperature.[1] It is soluble in methanol (B129727) and other common organic solvents like ethanol (B145695) and dichloromethane (B109758), but insoluble in water.
Table 1: Physical and Chemical Properties of 2-Acetyl-6-bromopyridine
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molar Mass | 200.03 g/mol | [1] |
| Appearance | White to off-white/pale beige crystalline solid | [1] |
| Melting Point | 51-55 °C | [1] |
| Boiling Point | 271.2 ± 25.0 °C (Predicted) | [1] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water | [1] |
| Flash Point | 117.8 °C | [1] |
| pKa | 0.28 ± 0.10 (Predicted) | [1] |
Table 2: Identifiers for 2-Acetyl-6-bromopyridine
| Identifier | Value |
| CAS Number | 49669-13-8 |
| Synonyms | 1-(6-Bromopyridin-2-yl)ethanone, 2-Bromo-6-acetylpyridine |
Experimental Protocols
Synthesis of 2-Acetyl-6-bromopyridine
A common method for the synthesis of 2-acetyl-6-bromopyridine involves the reaction of 2,6-dibromopyridine (B144722) with a suitable acetylating agent. The following protocol is a detailed procedure for this synthesis.
Materials:
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2,6-Dibromopyridine
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n-Butyllithium (n-BuLi) in hexanes
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N,N-Dimethylacetamide
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Dichloromethane (CH₂Cl₂)
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Hexanes
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Water (H₂O)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Low-temperature bath (e.g., dry ice/acetone)
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for one hour.
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Slowly add N,N-dimethylacetamide to the reaction mixture, ensuring the temperature remains at -78 °C.
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Allow the reaction to stir at -78 °C for an additional 30 minutes.
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Gradually warm the reaction mixture to -50 °C.
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Quench the reaction by the slow addition of water.
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Allow the mixture to warm to room temperature and stir overnight.
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Add more water to the mixture and transfer it to a separatory funnel.
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Separate the organic layer.
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Extract the aqueous layer multiple times with dichloromethane.
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Combine all organic extracts and dry over anhydrous sodium sulfate.
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Filter the mixture to remove the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark brown oil.[1]
Purification
The crude 2-acetyl-6-bromopyridine can be purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude 2-acetyl-6-bromopyridine
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Silica gel (for column chromatography)
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Eluent (e.g., a mixture of hexanes and ethyl acetate)
Equipment:
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Chromatography column
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Beakers and flasks
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Thin-layer chromatography (TLC) plates and chamber
Procedure:
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Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
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Dissolve the crude product in a minimal amount of the eluent.
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the separation by thin-layer chromatography (TLC).
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Combine the fractions containing the pure product.
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Remove the eluent from the combined fractions using a rotary evaporator to obtain the purified 2-acetyl-6-bromopyridine.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and subsequent purification of 2-Acetyl-6-bromopyridine.
Caption: A logical workflow for the quality control analysis of synthesized 2-Acetyl-6-bromopyridine.
Reactivity and Applications
The chemical reactivity of 2-acetyl-6-bromopyridine is primarily dictated by the three main components of the molecule: the pyridine ring, the acetyl group, and the bromine atom.
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Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile.
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Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions. The methyl protons adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile.
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Bromine Atom: The bromine atom is a good leaving group, making the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution reactions.
This combination of reactive sites makes 2-acetyl-6-bromopyridine a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity. It is a valuable starting material in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize Schiff bases, which are known to have a wide range of biological activities.
Safety and Handling
2-Acetyl-6-bromopyridine is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
In case of contact:
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Eyes: Rinse immediately with plenty of water and seek medical advice.[1]
-
Skin: Wash off with soap and plenty of water.
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool, dark place at room temperature.[1]
Conclusion
2-Acetyl-6-bromopyridine is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis from readily available starting materials and its diverse reactivity make it an important building block for the creation of novel molecules with potential applications in medicine and materials science. Adherence to proper safety and handling procedures is essential when working with this compound. This guide provides a solid foundation of technical information for researchers and professionals utilizing 2-acetyl-6-bromopyridine in their work.

